Methyl 9-azido-10-iodooctadecanoate
Description
Methyl 9-azido-10-iodooctadecanoate is a structurally complex fatty acid derivative featuring an 18-carbon chain (octadecanoate) esterified with a methyl group. The molecule is distinguished by two functional groups: an azide (-N₃) at position 9 and an iodine atom at position 10. These substituents confer unique reactivity, making the compound valuable in applications such as click chemistry (e.g., azide-alkyne cycloaddition) and biochemical labeling . Analytical characterization of such compounds often employs nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR), as demonstrated for structurally related esters like methyl shikimate .
Properties
CAS No. |
92448-12-9 |
|---|---|
Molecular Formula |
C19H36IN3O2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
methyl 9-azido-10-iodooctadecanoate |
InChI |
InChI=1S/C19H36IN3O2/c1-3-4-5-6-8-11-14-17(20)18(22-23-21)15-12-9-7-10-13-16-19(24)25-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
ZPGBKSUFVSQHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)N=[N+]=[N-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-azido-10-iodooctadecanoate can be synthesized through the addition of iodine azide to olefinic esters. For example, the addition of iodine azide to methyl oleate or elaidate yields this compound . The reaction typically involves the use of methanolic potassium hydroxide (KOH) as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-azido-10-iodooctadecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Methanolic KOH: Used in the initial synthesis of the compound.
Reducing Agents: Such as LiAlH4 or catalytic hydrogenation for the reduction of the azido group.
Oxidizing Agents: For the oxidation of the compound to form oxo derivatives.
Major Products Formed
9(10)-Oxooctadecanoic Acid: Formed through oxidation reactions.
Primary Amines: Formed through the reduction of the azido group.
Scientific Research Applications
Methyl 9-azido-10-iodooctadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-azido-10-iodooctadecanoate involves its reactivity with various nucleophiles and electrophiles. The azido group can participate in nucleophilic substitution reactions, while the iodo group can undergo elimination reactions. The compound’s reactivity is influenced by the presence of both functional groups, which can lead to the formation of various intermediates and products .
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Structural Features
Table 2. Analytical Techniques for Characterization
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